GC376 - 1416992-39-6

GC376

Catalog Number: EVT-254939
CAS Number: 1416992-39-6
Molecular Formula: C21H30N3NaO8S
Molecular Weight: 507.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GC376, also known as GC-376 or GC376 sodium, is a dipeptidyl compound that functions as a broad-spectrum inhibitor of 3C or 3C-like proteases (3Cpro or 3CLpro) found in certain viruses. [] This protease inhibition classifies GC376 as a protease inhibitor. [] It has demonstrated efficacy against viruses in the picornavirus-like supercluster, which includes picornaviruses, caliciviruses, and coronaviruses. [] Its role in scientific research primarily focuses on its potential as an antiviral agent against these viral families.

Synthesis Analysis

The synthesis of GC376 involves the creation of a bisulfite adduct from an aldehyde precursor, GC373. [] While specific details of the synthesis process were not provided in the analyzed papers, the process involves reacting the aldehyde with a bisulfite salt, likely sodium bisulfite, to form the desired GC376 compound.

Molecular Structure Analysis

GC376 features a dipeptidyl backbone with a glutamine surrogate at the P1 position. [] The compound also includes a warhead that forms a reversible covalent bond with the catalytic cysteine residue in the active site of the targeted protease. [] This covalent bond formation is crucial for its inhibitory activity. Structural analysis reveals that GC376 binds to the active site of 3Cpro or 3CLpro in a manner that mimics the natural substrate. [] This binding interaction effectively blocks the protease's activity and disrupts the viral life cycle.

Chemical Reactions Analysis

The primary chemical reaction involving GC376 is the formation of a reversible covalent bond with the catalytic cysteine residue in the active site of the targeted protease. [] This reaction involves the nucleophilic attack of the cysteine thiol group on the electrophilic center of the GC376 warhead, leading to the formation of a stable thiohemiacetal or hemithioacetal adduct. [, , ] This covalent modification effectively inactivates the protease and disrupts viral replication.

Mechanism of Action

GC376 exerts its antiviral effects by inhibiting the activity of 3Cpro or 3CLpro, essential proteases for viral replication in picornaviruses, caliciviruses, and coronaviruses. [] These proteases are responsible for cleaving viral polyproteins into functional individual proteins, which are crucial for viral replication and assembly. [, ] By binding to the active site of these proteases, GC376 prevents the cleavage of viral polyproteins, thereby disrupting the viral life cycle and inhibiting viral replication. []

Applications
  • Feline Infectious Peritonitis (FIP): Studies have demonstrated the efficacy of GC376 in treating FIP in cats. [, ] FIP is a fatal disease in cats caused by certain strains of feline coronavirus. GC376's ability to inhibit the 3CL protease of feline coronavirus makes it a potential therapeutic agent for this deadly disease.

  • SARS-CoV-2: Research suggests that GC376 exhibits antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. [, , , ] GC376 inhibits the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication. Its broad-spectrum activity against other coronaviruses also makes it a potential candidate for treating other coronaviral infections.

  • Other Coronaviruses: GC376 has shown efficacy against various other coronaviruses, including SARS-CoV, MERS-CoV, porcine epidemic diarrhea virus (PEDV), and transmissible gastroenteritis virus (TGEV). [, , , ] This broad-spectrum activity makes it a valuable tool for studying various coronaviruses and potentially developing pan-coronaviral therapies.

  • Drug Resistance Studies: The emergence of drug resistance is a significant concern in antiviral therapy. GC376 is utilized in studies investigating the development of resistance to antiviral drugs, particularly protease inhibitors. [, , ] Understanding the mechanisms of resistance is crucial for designing more effective antiviral drugs and treatment strategies.

  • High-Throughput Screening: GC376's potent antiviral activity makes it a valuable tool in high-throughput screening assays for identifying novel antiviral compounds. [, ] These assays can rapidly screen thousands of compounds for their ability to inhibit viral replication, accelerating the drug discovery process.

Future Directions
  • Clinical Trials: While GC376 has shown promising results in preclinical studies, further clinical trials are needed to assess its safety and efficacy in humans. []

  • Drug Optimization: Structure-activity relationship (SAR) studies could lead to the development of GC376 analogs with improved potency, pharmacokinetic properties, and safety profiles. [, , ]

  • Combination Therapy: Investigating the synergistic effects of GC376 in combination with other antiviral agents could lead to more effective treatment strategies for viral infections. [, ]

  • Drug Resistance Monitoring: Continuous surveillance for the emergence of drug resistance to GC376 is critical for ensuring its long-term effectiveness as an antiviral therapy. [, ]

  • Mechanism of Action Studies: Further research is needed to fully elucidate the detailed molecular mechanisms underlying the broad-spectrum antiviral activity of GC376. [, ]

GS-441524

  • Relevance: GS-441524 is often used in combination with GC376 for the treatment of FIP. Studies have shown that the combination of these two drugs can be more effective than either drug alone. [, , , , , ]

Nirmatrelvir

  • Compound Description: Nirmatrelvir is an orally bioavailable protease inhibitor that targets the main protease (Mpro) of SARS-CoV-2. It is the active ingredient in the drug Paxlovid, which is approved for the treatment of COVID-19. [, , , ]
  • Compound Description: Remdesivir is a broad-spectrum antiviral drug that targets the RNA-dependent RNA polymerase (RdRp) of viruses, including coronaviruses. It is approved for the treatment of COVID-19. [, , ]
  • Relevance: Remdesivir and GC376 target different enzymes essential for coronavirus replication. While Remdesivir inhibits the RdRp, GC376 targets the Mpro. Studies suggest that combining Remdesivir with Mpro inhibitors like GC376 could have an additive antiviral effect. []

GC373

  • Compound Description: GC373 is an aldehyde compound and a potent inhibitor of the main protease (Mpro) of coronaviruses. It is a precursor to GC376, acting as a prodrug that is metabolized into GC376 in vivo. [, ]
  • Relevance: GC373 and GC376 share a similar structure and mechanism of action, both targeting the Mpro of coronaviruses. GC376 is the bisulfite adduct of GC373. [, ]

Molnupiravir

  • Compound Description: Molnupiravir is an orally available antiviral drug that targets the RNA-dependent RNA polymerase (RdRp) of certain viruses, including SARS-CoV-2. It is approved for the treatment of COVID-19. [, ]
  • Relevance: Although Molnupiravir and GC376 target different viral proteins, studies investigating combination therapies found a synergistic effect when Molnupiravir was combined with GC376 in vitro. This suggests a potential benefit in exploring this combination further. []

EIDD2801 (Molnupiravir)

  • Compound Description: EIDD2801, also known as molnupiravir, is a nucleoside analogue with antiviral activity against various RNA viruses, including SARS-CoV-2. []
  • Relevance: EIDD2801 and GC376, although targeting different viral proteins, have both shown promise in inhibiting FIPV in vitro. []

EIDD2931

  • Compound Description: EIDD2931 is a ribonucleoside analogue that acts as an antiviral agent by inhibiting viral RNA-dependent RNA polymerase. It has shown activity against a broad range of RNA viruses, including coronaviruses. []
  • Relevance: Similar to EIDD2801, EIDD2931 is another compound identified as a potent inhibitor of FIPV, offering an alternative mechanism to GC376 for targeting FIPV. []

PF-07321332 (Nirmatrelvir)

  • Compound Description: PF-07321332, also known as nirmatrelvir, is a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), approved for the treatment of COVID-19. []
  • Relevance: Both PF-07321332 and GC376 target the SARS-CoV-2 Mpro, serving as the basis for designing novel 3CLpro-targeted drugs. []

PF-00835231

  • Compound Description: PF-00835231 is a SARS-CoV-2 main protease (Mpro) inhibitor. It exhibits potent antiviral activity against SARS-CoV-2. [, ]
  • Relevance: PF-00835231 and GC376 both inhibit SARS-CoV-2 Mpro. Structural studies suggest that PF-00835231 might be less prone to resistance due to its specific interactions with the Mpro backbone, unlike GC376. []

Boceprevir

  • Compound Description: Boceprevir is an FDA-approved protease inhibitor used to treat hepatitis C virus (HCV). It has demonstrated broad-spectrum antiviral activity against various coronaviruses, including SARS-CoV-2. [, , ]
  • Relevance: Boceprevir and GC376 both act as inhibitors of the main protease (Mpro) in coronaviruses. Research suggests that Boceprevir might be a promising starting point for developing broad-spectrum antivirals against coronaviruses, similar to GC376. []

Calpain inhibitor II

  • Compound Description: Calpain inhibitor II is a cell-permeable, reversible inhibitor of calpain, a calcium-dependent cysteine protease. It has also been identified as an inhibitor of SARS-CoV-2 Mpro and host cathepsin L. [, , ]
  • Relevance: While both Calpain Inhibitor II and GC376 inhibit SARS-CoV-2 Mpro, Calpain Inhibitor II also inhibits host cathepsin L, suggesting a potential dual mechanism of action. []

Calpain inhibitor XII

  • Compound Description: Calpain inhibitor XII is a cell-permeable, reversible inhibitor of calpain. Similar to Calpain inhibitor II, it has been found to inhibit SARS-CoV-2 Mpro and host cathepsin L. [, , ]
  • Relevance: Calpain inhibitor XII shares a similar mechanism with Calpain Inhibitor II in its ability to inhibit SARS-CoV-2 Mpro and host cathepsin L, offering a potential advantage over GC376, which primarily targets Mpro. []

ML188

  • Compound Description: ML188 is a non-covalent inhibitor of SARS-CoV Mpro derived from the Ugi four-component (Ugi-4CR) reaction. It served as a structural starting point for designing non-covalent SARS-CoV-2 Mpro inhibitors. [, ]
  • Relevance: The structure of ML188 bound to SARS-CoV Mpro was used as a reference for designing non-covalent inhibitors of SARS-CoV-2 Mpro. This structure-based design approach led to the discovery of potent non-covalent inhibitors like 23R, offering an alternative to covalent inhibitors like GC376. [, ]
  • Compound Description: 23R is a potent, non-covalent inhibitor of SARS-CoV-2 Mpro. It was designed based on the structure of ML188 in complex with SARS-CoV Mpro and features extended P2 and P3 substitutions for optimal interaction with the SARS-CoV-2 Mpro binding site. [, ]
  • Relevance: 23R represents a novel non-covalent inhibitor of SARS-CoV-2 Mpro discovered through structure-based design, utilizing ML188 as a template. This compound exhibits high selectivity for Mpro compared to covalent inhibitors like GC376. [, ]

Properties

CAS Number

1416992-39-6

Product Name

GC376

IUPAC Name

sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate

Molecular Formula

C21H30N3NaO8S

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1

InChI Key

BSPJDKCMFIPBAW-JPBGFCRCSA-M

SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

Solubility

Soluble in DMSO and water

Synonyms

GC376; GC-376; GC 376; GC376 sodium.

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.